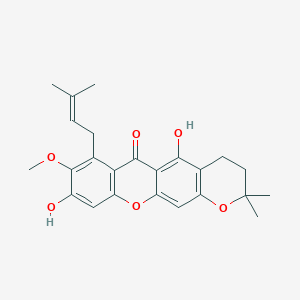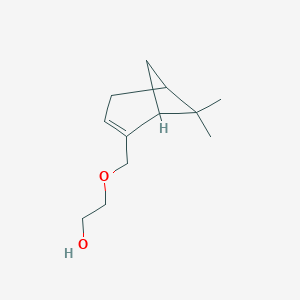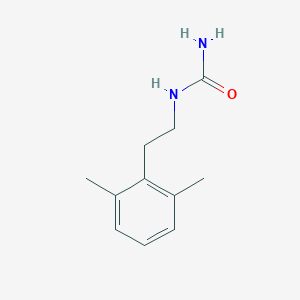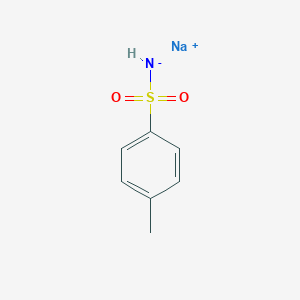
Sodium P-toluenesulfonamide
Übersicht
Beschreibung
Sodium P-toluenesulfonamide is an organic compound with the formula CH3C6H4SO3Na . It is a white, water-soluble solid . It is produced by the neutralization of toluenesulfonic acid with sodium hydroxide . It is also a common product from the reactions of sodium-based reagents with toluenesulfonates .
Synthesis Analysis
Sodium P-toluenesulfonamide is synthesized by the neutralization of toluenesulfonic acid with sodium hydroxide . It is also a common product from the reactions of sodium-based reagents with toluenesulfonates .Molecular Structure Analysis
The molecular formula of Sodium P-toluenesulfonamide is C7H7NaO3S . The molecular weight is 194.18 g/mol .Chemical Reactions Analysis
Sodium P-toluenesulfonamide is produced by the neutralization of toluenesulfonic acid with sodium hydroxide . It is also a common product from the reactions of sodium-based reagents with toluenesulfonates . Heating this salt in strong base results in desulfonation, giving, after acid workup, p-cresol .Physical And Chemical Properties Analysis
Sodium P-toluenesulfonamide is a white, water-soluble solid . The molecular weight is 194.18 g/mol . The chemical formula is C7H7NaO3S .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications : p-TSA has been used in liquid chromatography for the determination of itself and related compounds in various substances. For instance, it has been detected in water as a degradation product of chloramine-T, which is used to control bacterial gill disease in fishes (Dawson & Davis, 1997). Furthermore, it's used in high-performance liquid chromatography for determining toluenesulfonamides and impurities in saccharin and saccharin sodium (Mooser, 1984).
Pharmaceutical and Medical Applications : p-TSA is a degradation product of chloramine-T, an antimicrobial agent used widely in the medical, dental, veterinary, food processing, and agricultural industries. It's been studied for toxicity in various animal models due to its widespread use (Toxicity report series, 2016).
Aquaculture Applications : In aquaculture, p-TSA is studied as a marker residue of chloramine-T, used for treating bacterial gill disease. Its depletion from fish tissues is important for food safety and regulatory compliance (Meinertz et al., 2004).
Material Science Applications : In the field of material science, p-TSA has been incorporated into composite materials for applications like sodium ion battery anodes, demonstrating improved electrochemical performance (Liao et al., 2017).
Environmental Science : p-TSA's behavior and biodegradation, especially in groundwater, have been studied to understand its environmental impact. For instance, it's found to be degradable under oxic conditions but behaves conservatively in anoxic conditions (Richter, Massmann, & Dünnbier, 2008).
Food Safety : p-TSA's presence in food products like ice cream has been a subject of study, leading to the development of analytical methods for its detection and quantification (Beljaars, van Dijk, & Brands, 1994).
Safety and Hazards
Sodium P-toluenesulfonamide may cause skin burns and eye damage. It may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Prolonged oral treatment with sulfonamides has caused nausea, vomiting, diarrhea, abdominal pain, loss of appetite, inflammation of the mouth cavity, impaired folic acid absorption, exacerbation of porphyria, acidosis, liver damage with impaired blood clotting, jaundice and inflammation of the pancreas .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;(4-methylphenyl)sulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO2S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H-,8,9,10);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLHPYXKUOESEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[NH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium P-toluenesulfonamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


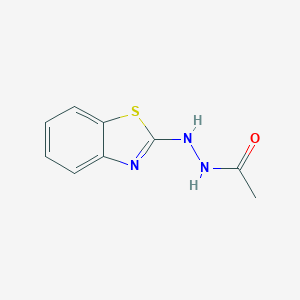
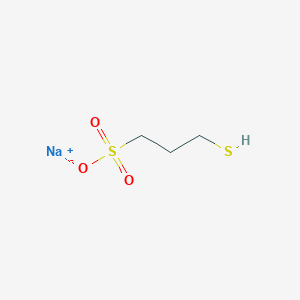

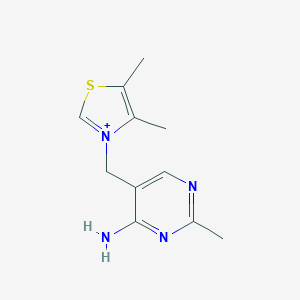


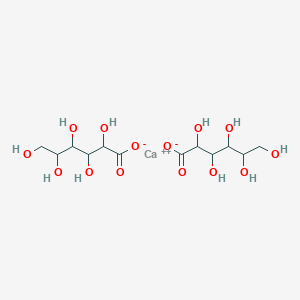
![(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B95910.png)

